Benzophenone-4-carboxamidocysteine Methanethiosulfonate

Vue d'ensemble

Description

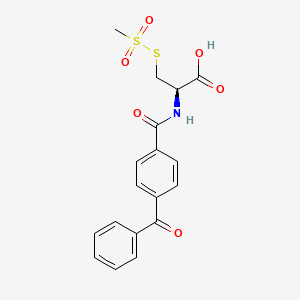

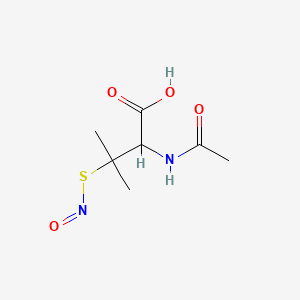

Benzophenone-4-carboxamidocysteine Methanethiosulfonate (B4CMT) is a thiol reagent used in biochemical and molecular biology research. B4CMT is used in a variety of laboratory experiments and applications, such as protein labeling, protein-protein cross-linking, and protein-nucleic acid cross-linking. B4CMT is also used to identify and characterize proteins, and to study protein-protein interactions. B4CMT is a versatile reagent that has been used in a variety of laboratory experiments, and has been found to be an effective tool for a variety of scientific research applications.

Applications De Recherche Scientifique

Enzyme Modification : Methanethiosulfonate reagents like Benzophenone-4-carboxamidocysteine Methanethiosulfonate can introduce structural modifications in enzymes. The covalent coupling of such reagents to enzyme mutants has been shown to induce significant changes in catalytic activity. This finding is particularly relevant for understanding and manipulating enzyme behavior (Dickman & Jones, 2000).

Voltage-Gated Ion Channels : this compound has been used to immobilize moving parts of voltage-gated ion channels. This application is crucial in exploring the coupling between voltage sensors and gates in these channels, which is fundamental for understanding nerve signal transmission and muscle contraction (Horn, Ding, & Gruber, 2000).

Protein Phosphorescence Study : The compound has been utilized as an extrinsic triplet state probe in proteins. Its binding to proteins like chymotrypsin aids in studying the protective substrate environment provided by the local protein structure (Gioannini & Campbell, 1980).

Material Science : In material science, it's used in creating laminar hybrid materials exhibiting magnetic behavior. For instance, benzophenone derivatives were utilized in bridging inorganic hydroxide-bridged cobalt(ii) chain motifs in a study, showcasing its application in material synthesis and design (Hu et al., 2009).

Cosmetic Applications and Safety : Benzophenone derivatives, related to this compound, are used in sunscreens and cosmetics. Studies on these derivatives have shown their ability to penetrate the skin and their potential as photoprotective agents, as well as their phototoxic characteristics (Gonzalez et al., 2006; Placzek et al., 2013).

Mécanisme D'action

Target of Action

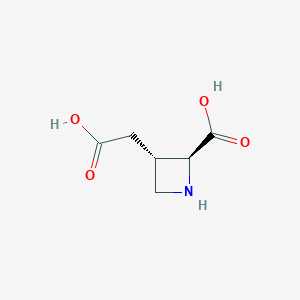

Benzophenone-4-carboxamidocysteine Methanethiosulfonate (BPCMS) is a trifunctional conjugate . Its primary targets are proteins or peptides that contain thiol groups, specifically the amino acid cysteine .

Mode of Action

BPCMS interacts with its targets through a specific sulfonate ester reaction . This reaction occurs between the methanethiosulfonate (MTS) function of BPCMS and the thiol group in cysteine residues of proteins or peptides . The photoreactive benzophenone group in BPCMS can also be activated to form covalent bonds with nearby molecules .

Biochemical Pathways

The specific biochemical pathways affected by BPCMS are dependent on the proteins or peptides it modifies. By chemically modifying and crosslinking these targets, BPCMS can potentially alter their structure, function, and interactions .

Pharmacokinetics

Its solubility can be enhanced by its carboxylate group .

Result of Action

The molecular and cellular effects of BPCMS’s action are dependent on the specific proteins or peptides it modifies. By inducing chemical modifications and crosslinking, BPCMS can potentially alter the structure, function, and interactions of these targets .

Action Environment

The action of BPCMS can be influenced by environmental factors such as temperature and humidity . For instance, BPCMS is hygroscopic and should be stored under an inert atmosphere at -20°C . It’s also sensitive to light due to its photoreactive benzophenone group .

Propriétés

IUPAC Name |

(2R)-2-[(4-benzoylbenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO6S2/c1-27(24,25)26-11-15(18(22)23)19-17(21)14-9-7-13(8-10-14)16(20)12-5-3-2-4-6-12/h2-10,15H,11H2,1H3,(H,19,21)(H,22,23)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGQQVLYXKREEOA-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCC(C(=O)O)NC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)SC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654072 | |

| Record name | N-(4-Benzoylbenzoyl)-3-[(methanesulfonyl)sulfanyl]-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

317821-69-5 | |

| Record name | L-Cysteine, N-(4-benzoylbenzoyl)-, methanesulfonate (ester) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=317821-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Benzoylbenzoyl)-3-[(methanesulfonyl)sulfanyl]-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does Benzophenone-4-carboxamidocysteine Methanethiosulfonate interact with voltage-gated ion channels and what are the downstream effects of this interaction?

A1: BPMTS serves as a photoactivatable cross-linker that targets cysteine residues engineered into ion channel proteins. This process involves two main steps:

- Immobilization of channel domains: Cross-linking can restrict the movement of specific channel domains, such as voltage sensors (S4 segments) or gates, effectively "freezing" them in a particular conformation [, ]. This immobilization can prevent channel opening or inactivation, revealing the targeted domain's role in channel gating [].

- Probing conformational changes: By strategically placing cysteines and analyzing the cross-linking efficiency under different conditions (e.g., varying voltages), researchers can deduce voltage-dependent movements within the channel protein [].

- Mapping interaction interfaces: Cross-linking can identify residues in close proximity, providing valuable insights into the interaction interfaces between different channel domains or between the channel and its interacting partners [].

Q2: How does the position of the cysteine mutation affect the results obtained with this compound?

A2: The location of the introduced cysteine is crucial for successful BPMTS-mediated cross-linking and data interpretation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-6-(4-nitrophenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139885.png)

![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B1139886.png)

![(4Ar,6S,7S,8R,8aS)-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-7,8-diol](/img/structure/B1139891.png)